

# Application Note: NMR Spectroscopic Characterization of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

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## Compound of Interest

Compound Name: 3-(2-Oxoimidazolidin-1-yl)benzoic acid

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and experimental protocols for the structural characterization of **3-(2-Oxoimidazolidin-1-yl)benzoic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy.

## Introduction

**3-(2-Oxoimidazolidin-1-yl)benzoic acid** is a molecule of interest in pharmaceutical research and organic synthesis, featuring a benzoic acid moiety linked to an imidazolidinone ring.[1][2][3] Elucidation of its precise chemical structure is crucial for understanding its reactivity, and interaction with biological systems, and for quality control purposes.[3] High-resolution NMR spectroscopy, including one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY and HSQC) techniques, provides a powerful tool for unambiguous structural assignment. This note outlines the expected NMR data and provides standardized protocols for these analyses.

## Predicted NMR Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **3-(2-Oxoimidazolidin-1-yl)benzoic acid**. These values are estimated based on the analysis of similar benzoic acid and imidazolidinone derivatives.[4][5][6][7]

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~13.10	s (broad)	1H	-COOH
~8.10	t, $J \approx 1.8$ Hz	1H	Ar-H2
~7.85	ddd, $J \approx 7.8, 1.8, 1.1$ Hz	1H	Ar-H6
~7.70	ddd, $J \approx 8.0, 2.2, 1.1$ Hz	1H	Ar-H4
~7.55	t, $J \approx 7.9$ Hz	1H	Ar-H5
~7.00	s (broad)	1H	-NH
~3.90	t, $J \approx 8.0$ Hz	2H	-N-CH <sub>2</sub> -
~3.45	t, $J \approx 8.0$ Hz	2H	-CH <sub>2</sub> -NH-

Table 2: Predicted  $^{13}\text{C}$  NMR Data (101 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~167.0	-COOH
~156.0	-C=O (imidazolidinone)
~140.0	Ar-C1
~131.5	Ar-C3
~129.5	Ar-C5
~125.0	Ar-C6
~124.5	Ar-C4
~121.0	Ar-C2
~45.0	-N-CH <sub>2</sub> -
~38.0	-CH <sub>2</sub> -NH-

## Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

### Sample Preparation

- Weigh approximately 5-10 mg of **3-(2-Oxoimidazolidin-1-yl)benzoic acid**.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: DMSO-d<sub>6</sub>

- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 4.0 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 16 ppm
- Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO peak to 2.50 ppm.

## **<sup>13</sup>C NMR Spectroscopy**

- Instrument: 101 MHz NMR Spectrometer
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Acquisition Time: 1.3 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 240 ppm
- Processing: Apply a 1.0 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the DMSO-d<sub>6</sub> solvent peak to 39.52 ppm.

## 2D COSY (Correlation Spectroscopy)

- Purpose: To identify proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin couplings.
- Pulse Program: cosygpqf
- Number of Scans: 2 per increment
- Increments: 256
- Relaxation Delay: 2.0 seconds
- Spectral Width (F1 and F2): 10 ppm
- Processing: Apply a sine-bell window function in both dimensions. Symmetrize the spectrum.

## 2D HSQC (Heteronuclear Single Quantum Coherence)

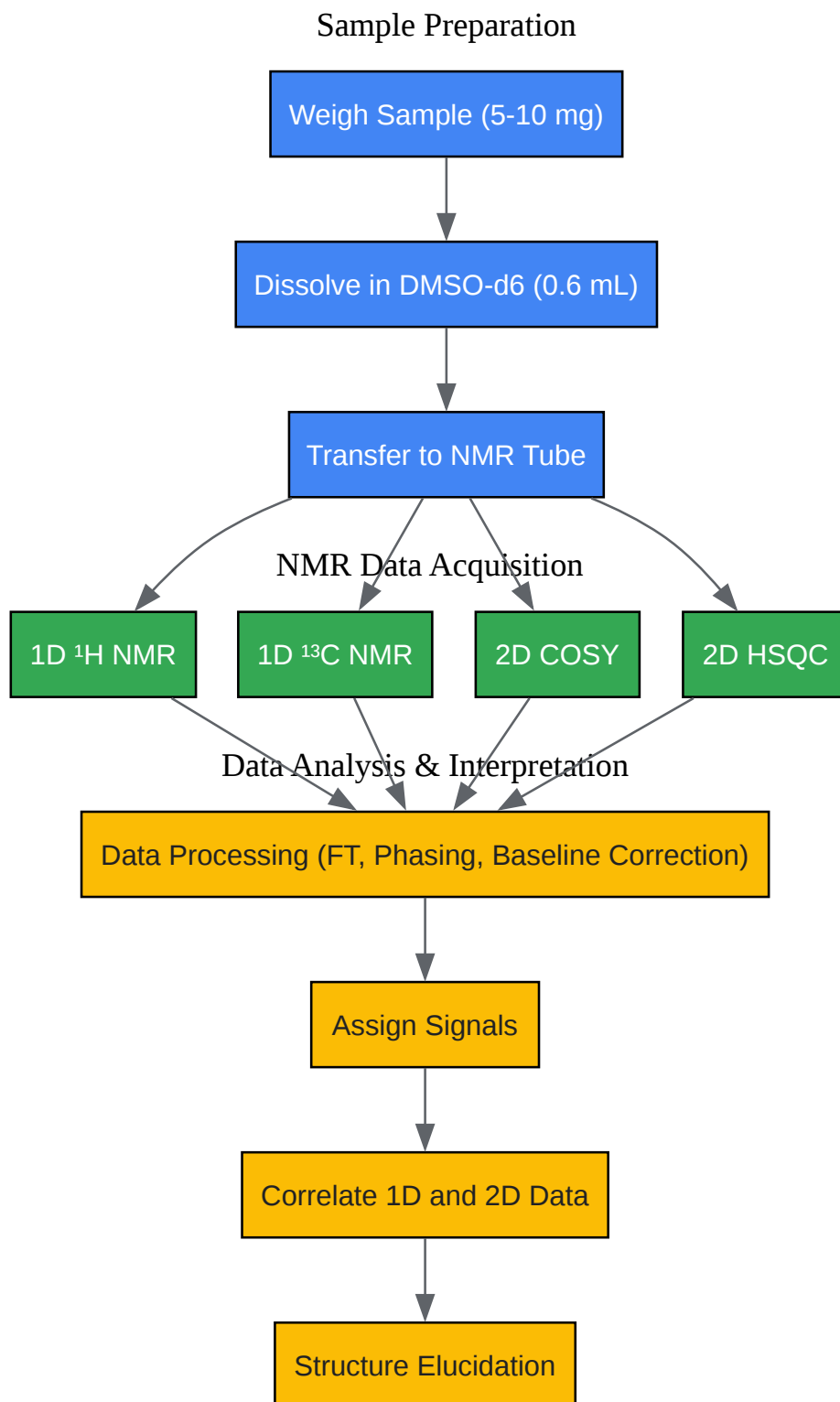
- Purpose: To identify one-bond proton-carbon ( $^1\text{H}$ - $^{13}\text{C}$ ) correlations.
- Pulse Program: hsqcedetgpsisp2.3
- Number of Scans: 4 per increment
- Increments: 256
- Relaxation Delay: 2.0 seconds
- Spectral Width (F2 -  $^1\text{H}$ ): 10 ppm
- Spectral Width (F1 -  $^{13}\text{C}$ ): 180 ppm
- Processing: Apply a QSINE window function in both dimensions.

## Visualizations

### Molecular Structure and Atom Numbering

Caption: Atom numbering for **3-(2-Oxoimidazolidin-1-yl)benzoic acid**.

## Experimental Workflow



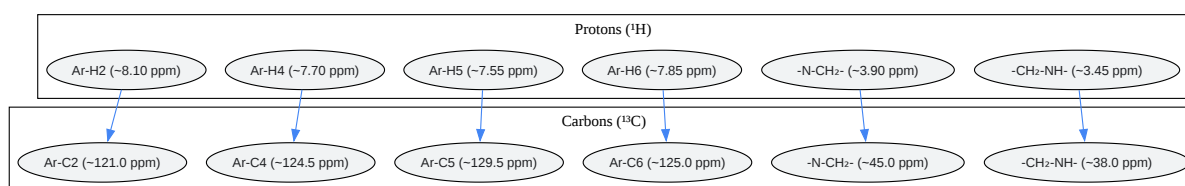
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Caption: Experimental workflow for NMR characterization.

## Key COSY Correlations

Caption: Expected key  $^1\text{H}$ - $^1\text{H}$  COSY correlations.

## Key HSQC Correlations



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Caption: Expected key  $^1\text{H}$ - $^{13}\text{C}$  HSQC correlations.

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## References

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